molecular formula C10H9ClN4 B1428058 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine CAS No. 1141375-56-5

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B1428058
CAS No.: 1141375-56-5
M. Wt: 220.66 g/mol
InChI Key: XKEFRSDXUHOABR-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a high-purity chemical compound supplied for research and development purposes. This compound features a chloropyrimidine core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . The integration of a pyridin-2-ylmethyl group further enhances its utility as a versatile building block for the synthesis of more complex molecules. The chloropyrimidine moiety is a key functional group that enables further structural elaboration through nucleophilic substitution reactions, allowing researchers to create targeted libraries for biological screening . Compounds based on similar pyrimidine and pyridine hybrid structures have demonstrated significant research value in various areas, including serving as selective agonists for nicotinic acetylcholine receptors (nAChRs) and as core structures in the development of potential antitumor agents . The structural motif is also frequently explored in the synthesis of novel heterocyclic compounds for probing biological pathways and identifying new therapeutic candidates . This product is intended for research applications by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFRSDXUHOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Substitution and Chlorination Approach

A patented method (CN103554036B) describes a high-selectivity preparation of 2-chloro-4-substituted pyrimidines, which can be adapted for the target compound. The method involves:

  • Step 1: Substitution Reaction
    Starting from 2-methylthio-4-chloropyrimidine derivatives, a nucleophilic substitution with an alkali (e.g., sodium hydroxide) in methanol replaces the 4-chlorine with the desired substituent (e.g., pyridin-2-ylmethyl amine intermediate). This step yields a 2-methylthio-4-substituted pyrimidine intermediate.

  • Step 2: Chlorination Reaction
    The intermediate undergoes chlorination using sulfuryl chloride in methylene dichloride at low temperature (0°C) to selectively replace the methylthio group at position 2 with chlorine, yielding the 2-chloro-4-substituted pyrimidine final product.

This method effectively minimizes the formation of isomeric byproducts such as 4-chloro-2-substituted pyrimidines, improving yield and simplifying purification.

Step Reagents & Conditions Outcome Notes
1 2-methylthio-4-chloropyrimidine + NaOH in MeOH, 0°C to RT, 6 h 2-methylthio-4-substituted pyrimidine intermediate Controlled temperature and stoichiometry critical
2 Sulfuryl chloride in CH2Cl2, 0°C to RT, 3 h 2-chloro-4-substituted pyrimidine (target compound) Chlorination selective for 2-position

Source: Patent CN103554036B

Direct Nucleophilic Substitution Using Pyridin-2-ylmethylamine

Another common synthetic route involves direct nucleophilic substitution of 2-chloro-4-aminopyrimidine derivatives with pyridin-2-ylmethylamine or its equivalent. This method typically proceeds as follows:

  • Dissolve 2-amino-4-chloropyrimidine in anhydrous solvent (e.g., propanol).
  • Add pyridin-2-ylmethylamine and a base such as triethylamine.
  • Heat the mixture under microwave irradiation (120–140 °C) for 15–30 minutes to facilitate substitution at the 4-position.
  • Isolate the product by extraction and purification.

This microwave-assisted synthesis enhances reaction speed and yield by providing efficient heating and reducing side reactions.

Parameter Details
Starting material 2-amino-4-chloropyrimidine
Nucleophile Pyridin-2-ylmethylamine
Base Triethylamine
Solvent Anhydrous propanol
Conditions Microwave irradiation, 120–140 °C, 15–30 min
Workup Extraction with ethyl acetate, drying, concentration

Source: Research article on microwave-assisted pyrimidine synthesis

Reductive Amination and Subsequent Substitution

In more complex synthetic schemes, the pyridin-2-ylmethyl amine moiety is prepared separately by reductive amination of pyridine-2-carboxaldehyde with benzylamine derivatives, followed by reaction with chlorinated pyrimidine intermediates.

  • Reductive amination yields N-(pyridin-2-ylmethyl)amine derivatives.
  • These amines react with 2-amino-4,6-dichloropyrimidine under heating in DMF with a base (e.g., N,N-diisopropylethylamine) to substitute one chlorine at the 4-position.
  • Purification is achieved by column chromatography.

This method allows for structural diversity and fine control over substitution patterns.

Step Reagents & Conditions Outcome
Reductive amination Pyridine-2-carboxaldehyde + benzylamine + reducing agent N-(pyridin-2-ylmethyl)amine
Substitution N-(pyridin-2-ylmethyl)amine + 2-amino-4,6-dichloropyrimidine + base in DMF, 80°C overnight 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine intermediate

Source: Research on pyrimidine derivatives synthesis

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Two-step substitution & chlorination 2-methylthio-4-chloropyrimidine NaOH, sulfuryl chloride MeOH, CH2Cl2, 0–RT High selectivity, avoids isomers Requires intermediate isolation
Microwave-assisted nucleophilic substitution 2-amino-4-chloropyrimidine, pyridin-2-ylmethylamine Triethylamine Microwave, 120–140 °C, 15–30 min Fast, efficient, simple setup Microwave equipment needed
Reductive amination + substitution Pyridine-2-carboxaldehyde, benzylamine, 2-amino-4,6-dichloropyrimidine Reducing agent, base DMF, 80 °C, overnight Allows complex substitutions Multi-step, moderate yields

Research Findings and Notes

  • The selectivity in substitution reactions on pyrimidine rings is critical due to the similar reactivity of chlorine atoms at positions 2 and 4. The patented method using a methylthio intermediate and sulfuryl chloride chlorination improves yield and purity by minimizing isomer formation.

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields for nucleophilic substitution on 2-amino-4-chloropyrimidine derivatives, making it a practical method for rapid preparation.

  • Reductive amination followed by substitution offers flexibility in modifying the pyridin-2-ylmethyl amine moiety but requires careful purification steps due to possible side products.

  • Purification techniques commonly involve extraction, drying over anhydrous salts, and silica gel column chromatography with solvent systems such as petroleum ether/methylene dichloride mixtures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like sodium bicarbonate or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxidized pyrimidine derivative.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The compound has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors of CDKs are considered promising candidates for cancer therapy due to their ability to halt the proliferation of cancer cells. Research indicates that 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML) cells .

1.2 Neurological Implications

In addition to its anticancer properties, this compound has shown potential as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor. This receptor is implicated in various neurological functions, and modulation of its activity could provide therapeutic benefits for conditions such as Alzheimer's disease and other cognitive disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have demonstrated that modifications to the pyrimidine and pyridine moieties can significantly affect the compound's potency and selectivity against specific biological targets. For instance, substituents on the pyridine ring can enhance binding affinity to CDKs or alter receptor modulation profiles .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including chlorination and amination processes. Researchers have explored various synthetic pathways to produce derivatives with improved efficacy or reduced toxicity profiles. These derivatives are being evaluated for their biological activities, highlighting the importance of chemical modifications in drug development .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInhibition of CDK4/CDK6 leads to decreased proliferation in AML cells.
Neurological ModulationPositive allosteric modulation of M3 muscarinic receptors enhances cognitive function in vitro.
Structure-Activity RelationshipsModifications on the pyridine enhance binding affinity; specific substitutions yield better selectivity for CDKs.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their death or inhibition .

Comparison with Similar Compounds

6-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

  • Structure : Chlorine at position 6 instead of 2.
  • Properties: Molecular formula C₁₀H₉ClN₄ (monoisotopic mass 220.05 g/mol). This compound (CAS 924305-06-6) is used in intermediate synthesis but lacks reported bioactivity data .
  • Key Difference : Reduced steric hindrance at position 2 may enhance reactivity in substitution reactions compared to the 2-chloro derivative.

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

  • Structure : Substituted with a 3-chlorophenyl group instead of pyridylmethyl.
  • Properties: Molecular weight 240.09 g/mol. Used in materials science and as a synthetic intermediate .
  • Key Difference : The absence of a basic pyridine nitrogen limits hydrogen-bonding capacity compared to the pyridylmethyl analogue.

Functional Group Variations

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6)

  • Structure : Chlorine at position 4; amine substituted with a methylpyrazole.
  • Properties: Molecular formula C₈H₈ClN₅. The pyrazole ring introduces hydrogen-bond donors/acceptors, enhancing interactions with polar enzyme pockets. This compound is a key intermediate in kinase inhibitor development .
  • Key Difference : The pyrazole’s smaller size and different electronic profile may reduce steric hindrance compared to the bulkier pyridylmethyl group.

2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine

  • Structure: Thienopyrimidine core replaces pyrimidine; trifluoromethylbenzyl substituent.
  • Properties : Synthesized via nucleophilic substitution (65°C, THF). The thiophene ring increases π-electron density, enhancing binding to hydrophobic pockets. Demonstrated >95% yield in synthesis .
  • Key Difference: The thienopyrimidine scaffold improves metabolic stability but may reduce solubility due to increased hydrophobicity.

Bioactive Analogues

CPR3 and CPR4 (PROTAC Compounds)

  • Structure : 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine derivatives.
  • Bioactivity : Degrade Src and IGF-1R proteins in cancer cells (MCF7, A549) at 5 μM. The pyrazole group facilitates proteasome recruitment, enabling targeted protein degradation .
  • Key Difference : Pyrazole substituents optimize PROTAC ternary complex formation, whereas pyridylmethyl groups may favor kinase inhibition over degradation.

BPN-15477

  • Structure : Pyrrolo[2,3-d]pyrimidine core with 4-pyridylmethyl substitution.
  • Bioactivity : Used in splicing disorder studies. The fused pyrrole ring enhances planarity, improving DNA/RNA interaction. Synthesized with >99% purity via AMRI .
  • Key Difference : The pyrrolopyrimidine scaffold increases binding affinity for nucleic acid targets compared to simple pyrimidines.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine C₁₀H₉ClN₄ 220.66 Pyridin-2-ylmethyl Not reported
6-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine C₁₀H₉ClN₄ 220.66 Pyridin-2-ylmethyl Not reported
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C₈H₈ClN₅ 209.63 1-Methylpyrazole Not reported
2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine C₁₀H₇Cl₂N₃ 240.09 3-Chlorophenyl Not reported

Biological Activity

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chlorine atom and pyridine rings, contributes to its pharmacological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological pathways, such as dihydrofolate reductase, which is significant in cancer treatment due to its role in DNA synthesis .
  • Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing signaling pathways .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, it has been evaluated against various bacterial strains and demonstrated moderate to good activity .
  • Anticancer Properties : The compound's ability to inhibit certain enzymes positions it as a candidate for anticancer therapies. Its structural analogs have shown efficacy in reducing tumor growth in preclinical models .
  • Pharmacokinetics : The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with an oral bioavailability of approximately 31.8% .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental setups:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialGram-positive bacteriaMIC values ranged from 4.69 to 22.9 µM against B. subtilis
AntifungalC. albicansMIC values of 16.69 to 78.23 µM
AnticancerCancer cell linesSignificant tumor growth inhibition in xenograft models
Enzyme InhibitionDihydrofolate reductaseInhibition leading to reduced DNA synthesis

Toxicity Studies

In toxicity assessments, this compound demonstrated no acute toxicity in animal models at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the compound's structure can significantly influence its biological activity. For instance, substituents on the pyrimidine ring can enhance or diminish enzyme inhibition potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Microwave-assisted synthesis : Use a microwave vial with 1,4-dioxane as solvent, 2,4-dichloropyrimidine as starting material, and pyridin-2-ylmethylamine as the nucleophile. Add N,N-diisopropylethylamine (DIPEA) as a base under argon. Heat at 80°C for 3 hours, followed by flash chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Yield optimization : Adjust stoichiometry (1:1 amine:pyrimidine) and base equivalents (2.0 equiv. DIPEA). Monitor reaction progress via TLC or HPLC to minimize side products like over-alkylation .

Q. How can spectroscopic techniques (NMR, HRMS) validate the purity and structure of this compound?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 6.2–8.0 ppm) and NH/CH2 groups (δ 4.7–5.0 ppm). For example, the pyrimidine C5 proton appears as a doublet (J = 6.0 Hz) at δ 6.23 .
  • 13C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and pyridine/pyrimidine carbons (δ 110–150 ppm) .
  • HRMS : Compare experimental [M+H]+ with theoretical m/z (e.g., C10H9ClN4: calc. 228.0463, obs. 228.0465) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

  • Methodology :

  • Flash chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate unreacted starting materials and mono-substituted byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter to isolate crystalline product with >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Data collection : Use a single crystal (size ≥ 0.2 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Apply SHELXL-2018/3 for small-molecule refinement. Analyze hydrogen bonding (e.g., N–H···N interactions) and π-π stacking between pyridine/pyrimidine rings .
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidin-4-amine derivatives in biological studies?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl), or aryl groups at the pyrimidine C2/C4 positions. Test in vitro activity (e.g., enzyme inhibition IC50) .
  • Computational modeling : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., ACK1/TNK2 kinase). Correlate binding affinity (ΔG) with experimental bioactivity .

Q. How can contradictory data on biological activity between similar pyrimidin-4-amine derivatives be resolved?

  • Methodology :

  • Control experiments : Replicate assays under identical conditions (pH, temperature, solvent).
  • Meta-analysis : Compare substituent effects across studies. For example, 2-chloro analogs show higher kinase inhibition than 2-bromo derivatives due to reduced steric hindrance .
  • Synchrotron-based studies : Use high-resolution protein-ligand crystallography to confirm binding modes .

Q. What computational methods predict the solubility and stability of this compound in aqueous buffers?

  • Methodology :

  • Quantum mechanics : Calculate logP (octanol-water partition coefficient) using COSMO-RS. For this compound, logP ≈ 2.1 indicates moderate lipophilicity .
  • Molecular dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess aggregation propensity and hydrolysis of the chloro group at pH 7.4 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Reactant of Route 2
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2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

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